Oclacitinib

Descripción general

Descripción

Oclacitinib es un inhibidor de la cinasa Janus de pirolopirmidina ciclohexilamino sintético que es relativamente selectivo para la cinasa Janus 1. Se utiliza principalmente como medicamento veterinario bajo la marca Apoquel. This compound es eficaz para controlar la dermatitis atópica y el prurito causados por la dermatitis alérgica en perros . Fue aprobado para su uso en los Estados Unidos en 2013 y en la Unión Europea en 2023 .

Métodos De Preparación

La síntesis de Oclacitinib implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Uno de los métodos incluye la preparación de un compuesto con una estructura específica, que luego se utiliza para sintetizar this compound y su maleato. Este método es ventajoso ya que no requiere cromatografía en columna y es adecuado para operaciones industriales . Otro método consiste en disolver la base de this compound en etanol y agregar una mezcla de ácido maleico disuelto en una mezcla de agua y etanol .

Análisis De Reacciones Químicas

Oclacitinib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Management of Atopic Dermatitis

Oclacitinib has been extensively studied for its efficacy in managing atopic dermatitis in dogs. A randomized, double-blind, placebo-controlled trial involving 299 dogs demonstrated significant reductions in pruritus and skin lesions over time. The study indicated that 85% of dogs treated with this compound showed more than a 50% reduction in pruritus scores after four weeks .

Table 1: Efficacy of this compound in Atopic Dermatitis

| Time Point | Pruritus Reduction (%) | Skin Lesion Improvement (%) |

|---|---|---|

| Week 0 | Baseline | Baseline |

| Week 4 | 85 | Significant Reduction |

| Week 8 | Continued Improvement | Significant Reduction |

Treatment of Flea Allergy Dermatitis

In a study focused on flea allergy dermatitis, this compound was shown to reduce pruritic behaviors by 61% as early as 1.5 hours after administration. The average reduction reached 85% within hours following dosing, highlighting its rapid action against flea-induced pruritus .

Table 2: Efficacy in Flea Allergy Dermatitis

| Time Point | Pruritic Behavior Reduction (%) |

|---|---|

| 1.5 hours | 61 |

| 1-5 hours | Up to 85 |

Use in Other Species

Research has also explored the potential use of this compound in other species, particularly in laboratory mice for treating spontaneous ulcerative dermatitis. A study indicated that topical application of this compound significantly improved lesion scores compared to standard treatments, suggesting its broader therapeutic potential beyond canine applications .

Safety and Long-term Effects

Concerns regarding the long-term safety of this compound have been addressed through various studies. A comprehensive review highlighted that while some adverse effects were noted, they were generally mild and manageable. The review emphasized the importance of monitoring renal function and overall health during prolonged use .

Table 3: Reported Adverse Effects

| Adverse Effect | Frequency (%) |

|---|---|

| Vomiting | Low |

| Diarrhea | Low |

| Increased thirst | Moderate |

Case Studies

Several case studies have documented successful outcomes using this compound for managing refractory cases of allergic dermatitis. For instance, one case involved a dog with chronic atopic dermatitis unresponsive to traditional therapies; after initiating treatment with this compound, the dog showed marked improvement within two weeks, with significant reductions in both pruritus and skin lesions.

Case Study Summary

- Patient: Dog with chronic atopic dermatitis

- Treatment: this compound (0.4 mg/kg twice daily)

- Outcome: Significant improvement within two weeks; reduction in pruritus score from severe to mild.

Mecanismo De Acción

Oclacitinib funciona inhibiendo selectivamente la cinasa Janus 1, que participa en las vías de señalización de varias citocinas proinflamatorias y proalérgicas. Al inhibir la cinasa Janus 1, this compound reduce los efectos de estas citocinas, lo que alivia los síntomas de la dermatitis atópica y el prurito . La inhibición de la cinasa Janus 1 también ayuda a regular a la baja la expresión de citocinas inflamatorias, lo que proporciona alivio de las reacciones alérgicas .

Comparación Con Compuestos Similares

Oclacitinib es único en su inhibición selectiva de la cinasa Janus 1. Compuestos similares incluyen:

Ruxolitinib: Inhibe la cinasa Janus 1 y la cinasa Janus 2, utilizada en el tratamiento de la mielofibrosis y la policitemia vera.

Baricitinib: Inhibe la cinasa Janus 1 y la cinasa Janus 2, utilizada en el tratamiento de la artritis reumatoide y la COVID-19 grave. La selectividad de this compound para la cinasa Janus 1 lo hace particularmente efectivo en el tratamiento de afecciones alérgicas con un impacto mínimo en el sistema inmunológico.

Actividad Biológica

Oclacitinib, marketed under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor primarily used in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound specifically inhibits JAK1, which plays a critical role in the signaling pathways of various pro-inflammatory and pruritogenic cytokines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound selectively inhibits JAK1-dependent cytokines involved in allergy and inflammation. By targeting this pathway, this compound effectively reduces the activity of several key cytokines, including:

- Interleukin-2 (IL-2)

- Interleukin-4 (IL-4)

- Interleukin-6 (IL-6)

- Interleukin-13 (IL-13)

- Interleukin-31 (IL-31)

The inhibition of these cytokines leads to a decrease in pruritus and inflammation associated with allergic conditions. In vitro studies have shown that this compound has an IC50 (the concentration required to inhibit 50% of the target) ranging from 10 to 249 nm against these cytokines, demonstrating its potency and selectivity for JAK1 over other kinases .

Case Studies

-

Efficacy in Canine Atopic Dermatitis :

A study evaluated the efficacy of this compound in dogs diagnosed with canine atopic dermatitis (CAD). The results indicated that 85% of dogs treated with this compound achieved more than a 50% reduction in pruritus scores after 4 weeks, with significant improvements noted in both pruritus and skin lesions compared to baseline measurements . -

Treatment of Ear Tip Ulcerative Dermatitis :

In a case series involving 25 dogs with ear tip ulcerative dermatitis (ETUD), this compound was administered at standard doses. The treatment resulted in resolution of ETUD in 22 out of 25 dogs within one to three months, highlighting its effectiveness as a therapeutic option when conventional treatments failed .

Comparative Studies

A randomized controlled trial compared the efficacy of this compound to prednisolone, another common anti-inflammatory medication. Both treatments provided rapid relief from pruritus; however, this compound showed superior efficacy on day 14, with a peak reduction in pruritus scores reaching 71% compared to prednisolone's 54% .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical trials. Adverse effects are generally mild and may include gastrointestinal disturbances or transient elevations in liver enzymes. Long-term studies have indicated that continuous use does not significantly increase the risk of serious adverse effects compared to traditional therapies such as glucocorticoids .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity and clinical efficacy of this compound:

Propiedades

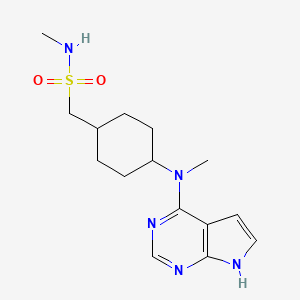

IUPAC Name |

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016299 | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-26-9 | |

| Record name | Oclacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCLACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.